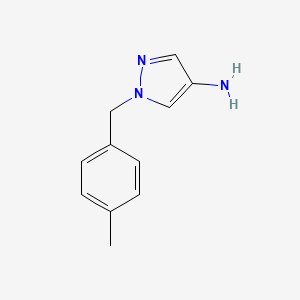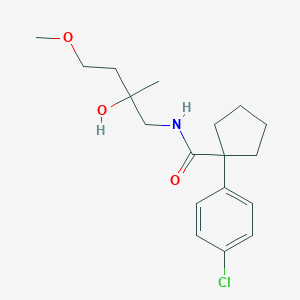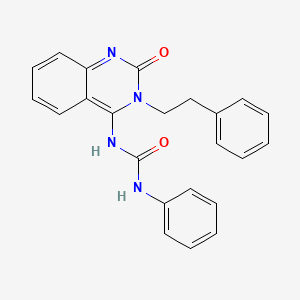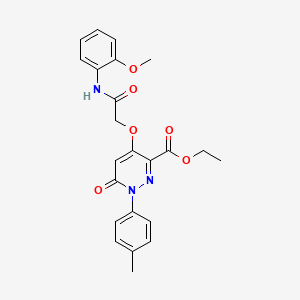![molecular formula C16H14N4OS B2374825 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophène-2-yl)urée CAS No. 2034475-04-0](/img/structure/B2374825.png)
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophène-2-yl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group, a bipyridine group, and a thiophene group . Urea is a highly significant organic compound that plays a crucial role in a number of biological and industrial contexts . Bipyridine is a type of bidentate chelating ligand that forms complexes with many transition metals. Thiophene is a heterocyclic compound with the formula C4H4S, and it is analogous to the compound benzene, with a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the bipyridine and thiophene groups. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The structures and molecular properties of similar compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thioureas can undergo a variety of reactions, including condensation with amines to form guanidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bipyridine group could potentially make the compound able to form complexes with transition metals .Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été évalué pour son potentiel inhibiteur contre divers micro-organismes. Dans une étude, le produit de réaction multicomposants a été testé contre des bactéries Gram-positives (Staphylococcus aureus et Bacillus cereus), des bactéries Gram-négatives (Escherichia coli, Pseudomonas aeruginosa et Klebsiella pneumoniae) et des espèces fongiques (Aspergillus niger et Candida albicans). Certains des composés ont montré une activité antimicrobienne prometteuse, avec des concentrations minimales inhibitrices (CMI) allant de 6,25 à 50 μg/mL .
Sensibilisateurs photovoltaïques
La structure du composé suggère des applications potentielles dans les dispositifs photovoltaïques. Les chercheurs ont exploré des dérivés basés sur le 2-(thiophène-2-yl)thiazole comme ponts π dans les sensibilisateurs coumarine. Ces nouveaux dérivés de coumarine ont été synthétisés avec des accepteurs d'électrons (tels que l'acide cyanoacrylique ou l'acide rhodanique acétique). Leurs capacités de captage de la lumière et leurs performances photovoltaïques ont été étudiées, ce qui en fait des candidats intéressants pour les applications de cellules solaires .
Dérivés de cyclopenta[b]thiophène
Le composé peut servir de précurseur pour les dérivés de cyclopenta[b]thiophène. En le faisant réagir avec la cyclopentanone et le soufre élémentaire en présence de triéthylamine, les chercheurs ont obtenu ces dérivés. Une fonctionnalisation supplémentaire avec du cyanoacétate d'éthyle ou du malononitrile a conduit à la formation de composés présentant des applications potentielles en science des matériaux ou en synthèse organique .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(20-14-4-2-10-22-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYVSKWZCXCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)
![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)




![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)
